molecular formula C14H9N3 B12688834 Benzonitrile, 3-(2H-indazol-2-yl)- CAS No. 81265-92-1

Benzonitrile, 3-(2H-indazol-2-yl)-

Cat. No.: B12688834
CAS No.: 81265-92-1
M. Wt: 219.24 g/mol
InChI Key: IETRONPRJQXZBZ-UHFFFAOYSA-N
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Description

Benzonitrile, 3-(2H-indazol-2-yl)- is a heterocyclic compound that features an indazole ring fused to a benzonitrile moiety Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 3-(2H-indazol-2-yl)- typically involves the formation of the indazole ring followed by the introduction of the benzonitrile group. One common method includes the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring using oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines to form the indazole ring .

Industrial Production Methods

Industrial production methods for benzonitrile, 3-(2H-indazol-2-yl)- often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-(2H-indazol-2-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., Cu(OAc)2), oxidizing agents (e.g., tert-butyl nitrite), and reducing agents (e.g., organophosphorus compounds) . Reaction conditions often involve specific temperatures, solvents, and atmospheres (e.g., oxygen atmosphere for oxidation reactions) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the indazole ring, while substitution reactions can introduce various functional groups to the benzonitrile moiety .

Mechanism of Action

The mechanism of action of benzonitrile, 3-(2H-indazol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit certain enzymes and receptors, which can lead to their therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzonitrile, 3-(2H-indazol-2-yl)- include other indazole derivatives, such as:

Uniqueness

Benzonitrile, 3-(2H-indazol-2-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

81265-92-1

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

3-indazol-2-ylbenzonitrile

InChI

InChI=1S/C14H9N3/c15-9-11-4-3-6-13(8-11)17-10-12-5-1-2-7-14(12)16-17/h1-8,10H

InChI Key

IETRONPRJQXZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1)C3=CC=CC(=C3)C#N

Origin of Product

United States

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